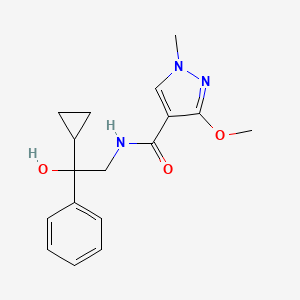

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazole derivatives, similar to the compound , typically involves heterocyclization reactions. For instance, pyrazole derivatives have been synthesized by reacting 1-cyanophenyl acetic acid hydrazide with isocyanates, showcasing a methodology that could be adapted for the synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (Pitucha, Kosikowska, Urszula, & Malm, 2011).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by X-ray crystallography and spectroscopic methods. These compounds often exhibit specific conformations and intermolecular interactions, such as hydrogen bonding, that can be crucial for their chemical behavior and reactivity. The detailed molecular geometry and electronic structure of these compounds have been explored through methods like ab-initio calculations, highlighting the importance of understanding the molecular structure for predicting the properties and reactivity of the compound (Kumara, Kumar, Kumar, & Lokanath, 2018).

Chemical Reactions and Properties

The chemical reactivity of pyrazole derivatives involves interactions such as C—H•••O and N—H•••O hydrogen bond formations, which contribute to their stability and potential biological activities. The synthesis process often yields compounds with significant thermal stability, and the reactions can include modifications to the pyrazole core to introduce different substituents, impacting the compound's properties and potential applications (Kumara et al., 2018).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as thermal stability and solubility, can be significantly influenced by their molecular structure. The compound mentioned has been found to be thermally stable up to 190°C. Such properties are crucial for determining the compound's suitability for various applications, including its potential use in material science and pharmaceuticals (Kumara et al., 2018).

科学的研究の応用

Synthesis and Characterization

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide and its derivatives have been synthesized and characterized in various studies. The process involves heterocyclization, cyclocondensation, and reactions with hydrazine hydrate, showcasing the compound's versatility in forming a range of chemical structures. These synthetic pathways are crucial for exploring the compound's potential applications in medicinal chemistry and drug development. The structural characteristics of these compounds have been established using comprehensive analytical techniques, including elemental analysis, IR, MS, 1H-NMR, and 13C-NMR, ensuring a deep understanding of their chemical nature (Hassan et al., 2014).

Cytotoxic Activity

The cytotoxic activity of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide derivatives against various cancer cell lines has been a significant area of research. Studies have shown that certain derivatives exhibit potent in vitro cytotoxic properties, particularly against Ehrlich Ascites Carcinoma (EAC) cells. This suggests potential therapeutic applications in cancer treatment, although further research is needed to fully understand their mechanisms of action and therapeutic efficacy (Hassan et al., 2014).

Antibacterial Evaluation

Research has also focused on the antibacterial potential of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide derivatives. Some compounds in this class have shown promising activity against pathogenic strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating their potential as novel antibacterial agents. The identification of specific derivatives with high activity against gram-positive bacteria highlights the importance of structural modifications in enhancing antimicrobial efficacy (Pitucha et al., 2011).

Structural and Molecular Studies

Further investigations into the molecular and structural aspects of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide derivatives have provided insights into their chemical behavior and interaction patterns. X-ray diffraction studies, NMR solution studies, and molecular docking have been employed to understand the preferred tautomeric structures, molecular conformations, and potential binding interactions with biological targets. Such studies are foundational for rational drug design and the development of more effective therapeutic agents (Quiroga et al., 1999).

特性

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-20-10-14(16(19-20)23-2)15(21)18-11-17(22,13-8-9-13)12-6-4-3-5-7-12/h3-7,10,13,22H,8-9,11H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNXWSYUOPLBCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-Bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2496226.png)

![6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2496231.png)

![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2496240.png)

![Ethyl 4-(2-chlorophenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2496242.png)

![2'-Amino-1-(2-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2496243.png)

![(E)-3-(2-Chloropyridin-4-yl)-1-[2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2496245.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-cyanophenyl)acetamide](/img/structure/B2496246.png)